3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid
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Overview
Description
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid is an organic compound characterized by the presence of dichlorophenyl and trifluorocrotonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorocrotonic acid
- 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluorobutyric acid
- 3-(E)-(3,4-Dichlorophenyl)-4,4,4-trifluoropropionic acid
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and trifluorocrotonic acid groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H5Cl2F3O2 |
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Molecular Weight |
285.04 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-4H,(H,16,17)/b6-4+ |
InChI Key |
IDIFAGFGSQTDEK-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C\C(=O)O)/C(F)(F)F)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=CC(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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